Product packaging for MK-6169(Cat. No.:CAS No. 1620479-63-1)

MK-6169

Cat. No.: B609096
CAS No.: 1620479-63-1
M. Wt: 1016.2034
InChI Key: YUFPCGICBPQXOJ-YHRGPNRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Epidemiology and Burden of Hepatitis C Virus Infection

Hepatitis C virus infection is a major global public health concern. In 2022, the World Health Organization (WHO) estimated that approximately 50 million people had chronic HCV infection globally, with about 1.0 million new infections occurring per year. cdc.gov The virus is a leading cause of chronic liver disease, contributing significantly to liver cirrhosis and liver cancer worldwide. seq.es In 2019, it was estimated that there were 6.2 million new HCV infections globally, resulting in 540,000 HCV infection-related deaths and 15.3 million disability-adjusted life years (DALYs). nih.gov The burden of HCV infection varies geographically, with the Eastern Mediterranean Region reporting the highest prevalence. forbes.comwho.int Despite progress in treatment, a substantial number of infected individuals remain undiagnosed and untreated. cdc.gov

The Pivotal Role of NS5A in the Hepatitis C Virus Life Cycle

The HCV genome, a positive-sense single-stranded RNA, encodes a single polyprotein that is subsequently cleaved into structural and non-structural proteins. elsevier.es Nonstructural protein 5A (NS5A) is a key phosphoprotein crucial for multiple stages of the HCV life cycle, including viral RNA replication and virion assembly. wikipedia.orgmdpi.comuw.eduwikipedia.org NS5A interacts with other viral proteins, such as NS4B and NS5B (the RNA-dependent RNA polymerase), as well as host cell proteins, to facilitate these processes. uw.edu It plays a critical role in the formation of the membranous web, a structure derived from the endoplasmic reticulum where HCV replication complexes are located. mdpi.comuw.edu NS5A is also involved in regulating the switch between viral RNA replication and assembly and has been shown to bind to viral RNA sequences. mdpi.comasm.org The protein exists in different phosphorylated forms (p56 and p58), and maintaining a critical ratio between these forms is essential for productive viral RNA replication. wikipedia.org

Therapeutic Strategies Targeting Hepatitis C Virus NS5A

Direct-acting antiviral agents (DAAs) are a class of medications that target specific non-structural proteins essential for HCV replication. wikipedia.orgva.govnih.govjidc.org The advent of DAAs has transformed the treatment landscape for chronic HCV infection, offering significantly higher sustained virological response (SVR) rates compared to older interferon-based therapies. nih.govjidc.orgmdpi.com DAAs are typically used in combination regimens to maximize efficacy and minimize the development of resistance. wikipedia.orgva.govnih.gov The main classes of DAAs target the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase. va.govnih.gov

The development of NS5A inhibitors marked a significant advancement in HCV therapy. Daclatasvir (B1663022) was among the first NS5A inhibitors to be developed and demonstrated potent antiviral activity by targeting NS5A's functions in replication and assembly. jidc.orgnih.govacs.org The discovery of NS5A inhibitors stemmed from an increased understanding of the viral life cycle and advancements in drug discovery technologies. wikipedia.org Early NS5A inhibitors, while potent, sometimes faced challenges related to resistance-associated substitutions (RASs) in the NS5A protein. researchgate.netresearchgate.netacs.org Subsequent research and structure-activity relationship (SAR) studies focused on developing next-generation NS5A inhibitors with improved potency and broader activity against various HCV genotypes and common RASs. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net This led to the development of pan-genotypic NS5A inhibitors capable of inhibiting a wide range of HCV genotypes. researchgate.netresearchgate.netacs.orgacs.org

Properties

CAS No.

1620479-63-1

Molecular Formula

C54H62FN9O8S

Molecular Weight

1016.2034

IUPAC Name

Methyl ((S)-2-((S)-2-(5-((S)-6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-3-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-10-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-1-((R)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethyl)carbamate

InChI

InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1

InChI Key

YUFPCGICBPQXOJ-YHRGPNRSSA-N

SMILES

O=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-6169;  MK 6169;  MK6169; 

Origin of Product

United States

Discovery and Medicinal Chemistry Design Principles of Mk 6169

Strategic Lead Identification and Optimization for NS5A Inhibition

The strategic identification and optimization of lead compounds for NS5A inhibition involved building upon the knowledge gained from previous inhibitors. Early efforts in NS5A inhibition at Merck, for instance, had identified compounds like MK-4882, MK-8325, and MK-8742 (elbasvir) as development leads. researchgate.netacs.org Elbasvir (B612244), a component of the approved regimen Zepatier for treating GT1 and GT4 chronic HCV infection, served as a reference point for further optimization. acs.org The goal was to identify inhibitors with a "flat" potency profile, meaning they would exhibit minimal reduction in potency across different HCV genotypes and RASs. acs.org The hit-to-lead and lead optimization processes typically involve refining initial active compounds identified through screening to generate more potent and selective lead compounds. upmbiomedicals.com This requires robust biological testing and medicinal chemistry to improve the chemical structures and biological activity while considering pharmacokinetic properties and potential toxicity. upmbiomedicals.com

Structure-Activity Relationship (SAR) Studies in the Development of MK-6169

Structure-Activity Relationship (SAR) studies were a primary method employed in the design of NS5A inhibitors like this compound, particularly to maintain bioactivities against various mutants. researchgate.netresearchgate.net Given the absence of readily available X-ray structures of inhibitor-NS5A protein complexes to guide structure-based design, SAR studies involved modifying different parts of existing molecules, such as MK-8742, to identify structural changes that could improve potency, especially against less sensitive RASs like GT1a Y93H and GT2b L31M. acs.org

Rational Chemical Modifications for Enhanced Potency

Rational chemical modifications were explored to enhance the potency of lead compounds. SAR studies around the combination of changes to both the valine and aminal carbon regions of elbasvir were crucial in discovering a series of compounds with substantially improved potency against common RASs in major genotypes. researchgate.netacs.orgnih.gov For example, modifications around the "Z" group of the tetracyclic indole (B1671886) scaffold of elbasvir (MK-8742) explored fused bicyclic rings as alternatives to the phenyl group. researchgate.netacs.org This led to the identification of novel chromane (B1220400) and 2,3-dihydrobenzofuran (B1216630) derivatives that showed good potency across all genotypes. researchgate.netacs.org Incorporating fluoro substitution at the C-1 position of the tetracyclic indole core, along with fluoro substitutions on the proline ring, significantly improved potency against variants like GT1a Y93H. researchgate.net Limiting the fluoro substitution to C-1 of the tetracyclic indole core positively impacted potency against RASs such as GT1a Y93H and GT2b, as well as improving the pharmacokinetic profile. researchgate.net

Molecular Design for Pan-Genotypic Antiviral Activity

The molecular design of this compound aimed for pan-genotypic antiviral activity, meaning effectiveness across multiple HCV genotypes. researchgate.netnih.govbioscience.co.uk This was a key objective in developing next-generation NS5A inhibitors. researchgate.netacs.org The SAR studies, particularly those exploring modifications around the valine and aminal carbon regions of elbasvir and the "Z" group of the tetracyclic indole core, contributed to identifying compounds with improved potency across various genotypes. researchgate.netresearchgate.netacs.org The goal was to achieve a "flat" potency profile, minimizing variations in activity across different genotypes and subtypes. acs.org

Optimization Against Resistance-Associated Substitutions (RASs)

A significant focus of the medicinal chemistry efforts was the optimization of this compound against common resistance-associated substitutions (RASs). researchgate.netacs.orgnih.gov Previous NS5A inhibitors like elbasvir had limitations in their barrier to resistance and showed relatively weaker activity against certain mutants, such as Y93H and L31V. researchgate.net The SAR studies around the valine and aminal carbon regions of elbasvir were specifically conducted to discover compounds with substantially improved potency against these and other common RASs in major genotypes. researchgate.netacs.orgnih.gov This optimization was critical for developing an inhibitor with enhanced activity against resistant variants, contributing to this compound being described as having optimized activity against common resistance-associated substitutions. researchgate.netnih.govbioscience.co.uk this compound demonstrated potent activity against prototypical GT1a NS3 RASs like R155K and V36M+R155K, as well as GT1b NS3 RASs such as A156T and D168Y. probechem.com

Preclinical Antiviral Efficacy Profile of Mk 6169

Comprehensive Antiviral Activity Across Hepatitis C Virus Genotypes

MK-6169 has demonstrated potent and pan-genotypic antiviral activity against Hepatitis C Virus. probechem.comresearchgate.netmedchemexpress.comnih.govacs.orgbioscience.co.ukresearchgate.netresearchgate.netacs.orgmedchemexpress.com This broad activity profile is a key characteristic for a potential HCV therapeutic agent, as it suggests applicability across the diverse range of HCV genotypes that infect humans globally.

In Vitro Replicon Assay Methodologies for Efficacy Evaluation

The preclinical efficacy of this compound against HCV replication has been primarily evaluated using in vitro replicon assay methodologies. researchgate.netresearchgate.netresearchgate.netacs.orglabcorp.comnih.gov These cell-based assay systems utilize cell lines, such as Huh7 cells, that harbor self-replicating subgenomic or full-length HCV RNA replicons. researchgate.netresearchgate.netlabcorp.comnih.gov The replicons are engineered to express the viral proteins necessary for replication, including NS5A, and often incorporate a reporter gene (e.g., luciferase) to quantify replication levels. labcorp.comnih.gov Compounds like this compound are added to the cell culture medium at varying concentrations, and their inhibitory effect on HCV RNA replication is measured by assessing the reduction in reporter gene expression or viral RNA levels compared to untreated controls. labcorp.com The potency of the inhibitor is typically expressed as the half-maximal effective concentration (EC50) or the 90% effective concentration (EC90), representing the concentration of the compound required to inhibit viral replication by 50% or 90%, respectively. researchgate.netresearchgate.net

Determination of Pan-Genotypic Inhibitory Potency of this compound

Studies have shown that this compound exhibits potent inhibitory activity across multiple HCV genotypes. probechem.comresearchgate.netmedchemexpress.comnih.govacs.orgbioscience.co.ukresearchgate.netresearchgate.netacs.orgmedchemexpress.com This pan-genotypic activity is a crucial attribute for an NS5A inhibitor. While specific EC50 or EC90 values for a complete panel of genotypes were not comprehensively detailed in the available snippets, the compound is consistently described as having pan-genotype activity with replicon EC90 values in the nanomolar range (1-33 nM) probechem.com. Research aimed to identify an inhibitor with a "flat" potency profile, showing less than a 10-fold potency reduction compared to the wild-type genotype 1a virus across other genotypes and RASs. acs.org

Efficacy of this compound Against Resistance-Associated Substitutions (RASs)

A significant aspect of the preclinical evaluation of this compound has been its efficacy against HCV variants harboring resistance-associated substitutions (RASs) in the NS5A protein. probechem.comresearchgate.netmedchemexpress.comnih.govbioscience.co.ukresearchgate.netCurrent time information in Aurangabad Division, IN. RASs can emerge during treatment with NS5A inhibitors and lead to reduced susceptibility and potential treatment failure. Therefore, compounds with potent activity against common RASs are highly desirable.

Characterization of this compound Potency Against Specific Hepatitis C Virus RASs

This compound was specifically designed to possess optimized activity against common resistance-associated substitutions in the major HCV genotypes. researchgate.netnih.govacs.orgbioscience.co.ukresearchgate.netacs.orgresearchgate.net Studies have characterized the potency of this compound against specific NS5A RASs. For instance, compared to elbasvir (B612244) (MK-8742), this compound demonstrated improved potency against certain mutants. Elbasvir had EC90 values of 28 nM against GT1a Y93H and 1 nM against GT1a L31V. researchgate.net this compound showed more potent bioactivity on these mutants, with EC90 values of 0.033 nM for GT1a Y93H and 0.004 nM for GT1a L31V. researchgate.net This represents a significant improvement in potency against these specific, clinically relevant RASs. This compound shows less than a 10-fold shift in potency for a majority of the genotypes and mutants tested, with the exception of a few. probechem.com

Table 1: Comparative In Vitro Potency (EC90) of NS5A Inhibitors Against Specific HCV GT1a Variants

CompoundGT1a Wild Type (nM)GT1a Y93H (nM)GT1a L31V (nM)
ElbasvirN/A281
This compoundN/A0.0330.004

Note: EC90 values for GT1a Wild Type were not consistently available across all snippets for direct comparison in this format, but the focus is on the relative potency against RASs.

Comparative Preclinical Efficacy Analysis of this compound Against Variants

Comparative analysis indicates that this compound exhibits improved preclinical efficacy against certain HCV variants compared to earlier NS5A inhibitors like elbasvir. researchgate.net The structural modifications incorporated into this compound, particularly around the valine and aminal carbon regions derived from elbasvir, were aimed at enhancing activity against common RASs. researchgate.netresearchgate.net This optimization resulted in a series of compounds, including this compound, with substantially improved potency against these resistant variants in major genotypes. researchgate.netresearchgate.net

In Vitro Barrier to Resistance Profiling of this compound

The in vitro barrier to resistance of an antiviral compound refers to the ease with which resistant viral variants emerge under selective pressure from the drug. While detailed in vitro resistance selection study methodologies for this compound were not extensively described in the available information, the compound's optimized activity against common RASs suggests an improved barrier to resistance compared to earlier NS5A inhibitors that were more susceptible to these mutations. researchgate.netresearchgate.net The design efforts focused on maintaining potent bioactivities on mutants, which is a critical factor in establishing a higher barrier to resistance. researchgate.net The fact that this compound retains potency against a majority of tested genotypes and mutants with less than a 10-fold shift further supports its favorable resistance profile. probechem.com

Mechanistic Insights into Mk 6169 Action at the Molecular and Cellular Levels

Elucidation of MK-6169 Interaction with Hepatitis C Virus NS5A Protein

This compound exerts its antiviral effect by targeting the NS5A protein researchgate.netnih.govresearchgate.netresearchgate.netmedchemexpress.comprobechem.comacs.org. NS5A is an essential component of the HCV replicase complex and is involved in various stages of the viral life cycle, including RNA replication and virion assembly nih.govplos.org. The precise mechanism by which NS5A inhibitors interfere with protein function is complex, as NS5A is a phosphoprotein that exists in multiple phosphorylation states, influencing its interactions and roles nih.govplos.orgnih.gov.

Theoretical Models of Inhibitor-NS5A Protein Complexes

Developing a detailed understanding of the interaction between NS5A inhibitors like this compound and the NS5A protein has presented challenges, partly due to the absence of robust biochemical assays and comprehensive models of inhibitor-NS5A protein complexes researchgate.netresearchgate.net. However, in silico modeling and docking studies have been employed for similar NS5A inhibitors to gain insights into their potential binding modes within the NS5A protein structure acs.orgmdpi.com. Structure-based models have also been utilized to identify target interaction domains and spatial relationships that help explain the impact of resistance-associated mutations on inhibitor binding and efficacy researchgate.net. These computational approaches contribute to hypothesizing how inhibitors might interact with specific regions or conformations of the NS5A protein, although detailed, specific theoretical models for this compound's interaction were not extensively described in the available literature.

Modulation of NS5A Function and Hepatitis C Virus Replication Kinetics

Inhibition of NS5A by compounds like this compound leads to a disruption of its essential functions in the HCV replication cycle researchgate.netresearchgate.net. NS5A is integral to the formation and function of the viral replication complex, which is responsible for synthesizing new viral RNA genomes plos.org. By targeting NS5A, this compound effectively impedes this process, resulting in a potent reduction in HCV replication kinetics researchgate.netacs.orgresearchgate.net. NS5A's role extends beyond RNA replication to include aspects of viral assembly, and interference with NS5A function can impact these downstream processes as well plos.org. The potent antiviral activity observed with NS5A inhibitors in cellular models underscores their ability to significantly modulate NS5A function and, consequently, the rate of viral replication.

Cellular Models for Evaluating this compound Antiviral Effects

Cellular models have been indispensable tools for evaluating the antiviral efficacy of NS5A inhibitors, including this compound, during preclinical research researchgate.netacs.orgresearchgate.netacs.org. These models allow for the assessment of compound potency and activity in a cellular environment that mimics aspects of HCV infection.

Hepatitis C Virus Replicon Systems as Preclinical Research Tools

HCV replicon systems have served as critical preclinical research tools for the discovery and evaluation of direct-acting antiviral agents (DAAs) targeting HCV, including NS5A inhibitors nih.gov. These systems involve hepatoma cell lines that stably harbor autonomously replicating subgenomic or full-length HCV RNA nih.gov. Replicon systems are particularly valuable because they allow for the assessment of compounds that target viral replication proteins like NS5A, NS3, and NS5B, without requiring the production of infectious viral particles nih.gov. They have been widely used to determine the half-maximum effective concentrations (EC50) and 90% effective concentrations (EC90) of NS5A inhibitors across different HCV genotypes and to evaluate their activity against common resistance-associated substitutions researchgate.netresearchgate.netacs.orgnih.gov. The stable nature of replicon cell lines facilitates high-throughput screening and reliable assessment of antiviral activity nih.gov.

Assessment of this compound Impact on Viral RNA and Protein Synthesis

Studies utilizing HCV replicon systems have demonstrated that NS5A inhibitors, such as this compound, can lead to a potent and durable decrease in HCV RNA levels researchgate.net. This is a direct consequence of the inhibition of viral RNA replication, a primary function of the NS5A protein. Beyond quantifying viral RNA, the impact of these inhibitors on viral protein synthesis can also be assessed in cellular models. Methods such as indirect immunofluorescence combined with confocal microscopy have been used to evaluate the levels of NS5A protein expression in replicon cells following treatment with inhibitors, confirming a dose-dependent reduction in viral protein alongside the decrease in viral RNA mdpi.com. These assessments provide crucial data on the cellular antiviral effects of this compound and other NS5A inhibitors.

Pharmacokinetic and Preclinical Development Considerations for Mk 6169

Pharmacokinetic Disposition of MK-6169 in Preclinical Animal Models

Preclinical pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living system before potential human trials. For this compound, these studies were conducted in animal models, specifically rats and dogs. nih.govresearchgate.netnih.govacs.org The aim of these studies was to evaluate the compound's behavior within these species to inform its potential for further development. nih.govresearchgate.netnih.govacs.org

Absorption and Systemic Exposure in Rodent and Non-Rodent Species

Studies evaluating the absorption and systemic exposure of this compound were performed in both rodent (rat) and non-rodent (dog) species. nih.govresearchgate.netnih.govacs.org These investigations are crucial for understanding the extent to which the compound enters the bloodstream and the resulting concentrations over time following administration. Research indicated that this compound demonstrated good pharmacokinetics in both rat and dog models. nih.govresearchgate.netnih.govacs.org

Data Tables:

Tissue Distribution and Elimination Characteristics in Preclinical Studies

Evaluation of tissue distribution is a key aspect of preclinical pharmacokinetic studies, providing insight into where a compound goes within the body after systemic exposure. For this compound, tissue distribution was assessed in preclinical studies. researchgate.netnih.gov Understanding the distribution pattern helps determine potential target tissues and the likelihood of accumulation in non-target organs.

Elimination characteristics, including the processes by which the compound is removed from the body, are also critical pharmacokinetic parameters. These typically involve metabolism and excretion. While elimination is a fundamental part of pharmacokinetics studied preclinically, detailed characteristics such as half-life and clearance rates for this compound were not explicitly provided in the search results. researchgate.netnih.gov

Data Tables:

Preclinical Assessment of Drug Metabolism and Excretion Pathways for this compound

The assessment of drug metabolism and excretion pathways is a vital component of preclinical development. Metabolism involves the biochemical transformation of the compound within the body, often mediated by enzymes, while excretion is the removal of the parent compound or its metabolites from the system, typically via urine or feces. These studies help identify the major metabolic products and the primary routes of elimination. While preclinical studies for this compound included investigations into its pharmacokinetics nih.govresearchgate.netnih.govacs.org, specific details regarding the identified metabolism and excretion pathways were not available in the provided search results.

Strategic Positioning and Future Research Directions for Ns5a Inhibitors

Comparative Preclinical Landscape of NS5A Inhibitors Including MK-6169

NS5A inhibitors are a class of highly potent DAAs that target the multifunctional NS5A protein, which is essential for HCV RNA replication and virion assembly nih.govnih.govnih.gov. The discovery of NS5A inhibitors, such as daclatasvir (B1663022) (BMS-790052), validated NS5A as a key clinical target nih.govnih.gov. Subsequent research led to the development of second-generation NS5A inhibitors with improved activity against a broader range of HCV genotypes and increased barriers to resistance acs.orgmdpi.com. Examples of these include ruzasvir (B610607) (MK-8408), odalasvir, pibrentasvir, and velpatasvir (B611656) nih.govacs.org.

This compound is a potent, pan-genotype HCV NS5A inhibitor identified through structure-activity relationship (SAR) studies that modified the structure of elbasvir (B612244) researchgate.netnih.govacs.orgpatsnap.com. These studies focused on alterations to the valine and aminal carbon regions of elbasvir, leading to compounds with substantially improved potency against common resistance-associated substitutions (RASs) in major HCV genotypes researchgate.netnih.govacs.orgpatsnap.com. Preclinical data indicates that this compound retains potency against common NS5A RASs, such as Y93H and L31V, which can confer resistance to other NS5A inhibitors like daclatasvir and elbasvir researchgate.netresearchgate.net. For instance, this compound demonstrated potent bioactivity against the Y93H mutant with an EC90 of 0.033 nM and against the L31V mutant with an EC90 of 0.004 nM researchgate.net. This is particularly relevant as NS5A inhibitors are known to have a relatively low barrier to resistance, and RASs can emerge rapidly during monotherapy mdpi.comasm.org.

The preclinical landscape of NS5A inhibitors includes various compounds with differing potency and resistance profiles across HCV genotypes and common RASs. While early inhibitors like daclatasvir and ledipasvir (B612246) (GS-5885) demonstrated high potency, the emergence of specific RASs could reduce susceptibility nih.govnih.govmdpi.comasm.org. Second-generation inhibitors, including this compound, were developed with the aim of overcoming these limitations by demonstrating optimized activity against such variants mdpi.comresearchgate.netnih.govacs.org.

Here is a table comparing the reported EC90 values of this compound against specific NS5A mutants compared to elbasvir:

CompoundMutantEC90 (nM)Source
ElbasvirY93H28 researchgate.net
ElbasvirL31V1 researchgate.net
This compoundY93H0.033 researchgate.net
This compoundL31V0.004 researchgate.net

This table illustrates the improved potency of this compound against these specific resistance-associated substitutions in preclinical studies compared to elbasvir.

Synergistic Antiviral Activity of this compound in Preclinical Combination Regimens

The development of highly effective HCV therapies has increasingly focused on combination regimens utilizing DAAs with different mechanisms of action to enhance efficacy, reduce treatment duration, and minimize the emergence of resistance patsnap.comnih.gov. NS5A inhibitors are considered key components of such combinations due to their potent antiviral activity acs.orgpatsnap.comnih.gov.

While specific detailed preclinical data on the synergistic antiviral activity of this compound in combination regimens was not extensively available in the provided search results, the general principle of combining NS5A inhibitors with other DAA classes has been well-established in preclinical studies for other NS5A inhibitors nih.govnatap.orgnih.gov. Preclinical data for other NS5A inhibitors, such as daclatasvir and ledipasvir, have demonstrated additive to synergistic antiviral effects when combined with inhibitors targeting other viral proteins like the NS3 protease and NS5B polymerase natap.orgnih.gov. This supports the rationale for including NS5A inhibitors in multi-DAA cocktails natap.org. The non-overlapping resistance profiles between different classes of DAAs further strengthen the potential for synergistic activity and a higher barrier to resistance in combination therapies nih.govnatap.org.

Given that this compound was developed as a potent NS5A inhibitor with optimized activity against common RASs researchgate.netnih.govacs.org, it is strategically positioned as a potential component in future combination regimens. The aim of such combinations would be to leverage the high potency of this compound against a broad spectrum of HCV variants, including those resistant to earlier NS5A inhibitors, alongside agents targeting other points in the viral life cycle. This approach is consistent with the successful development of currently approved combination therapies that have achieved high sustained virologic response (SVR) rates acs.orgpatsnap.com.

Emerging Paradigms in NS5A Inhibitor Research and Development

Research and development in the field of NS5A inhibitors continue to evolve, driven by the need to address remaining challenges, such as treatment of patients with complex treatment histories, specific genotypes, or existing RASs patsnap.commdpi.com. Emerging paradigms in NS5A inhibitor research and development include the discovery of novel compounds with improved resistance profiles and pharmacokinetic properties, as well as their evaluation in various combination strategies.

The development of compounds like this compound, with optimized activity against common RASs, represents a key aspect of this evolution researchgate.netnih.govacs.org. This focus on overcoming resistance is crucial for developing pan-genotypic regimens effective in diverse patient populations mdpi.commdpi.com.

Further research directions for NS5A inhibitors involve exploring novel chemical scaffolds and mechanisms of action related to NS5A function. Although the precise mechanism of action of NS5A inhibitors is not fully understood, they are known to block both HCV RNA synthesis and virion assembly nih.govacs.org. Studies suggest that NS5A inhibitors may interfere with the formation or function of the NS5A-PI4KIIIα complex, which is involved in the generation of membrane structures essential for viral replication nih.gov. Understanding these intricate mechanisms could potentially lead to the design of even more effective inhibitors.

The strategic positioning of NS5A inhibitors, including preclinical candidates like this compound, is increasingly within the context of interferon-free, all-oral combination therapies acs.orgnih.govresearchgate.net. Future research will likely continue to focus on identifying optimal DAA combinations that include potent NS5A inhibitors to achieve high cure rates across all HCV genotypes, including in difficult-to-treat populations, and to potentially shorten treatment durations further acs.orgpatsnap.comresearchgate.net. The ongoing development of techniques for comprehensive HCV resistance testing, including analysis of NS3, NS5A, and NS5B regions, will also play a vital role in guiding the optimal use of current and emerging NS5A inhibitors in personalized treatment strategies mdpi.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-6169
Reactant of Route 2
Reactant of Route 2
MK-6169

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.